Methyl Succinyl Chloride: A Technical Guide for Synthetic Applications
Methyl Succinyl Chloride: A Technical Guide for Synthetic Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl Succinyl Chloride, a bifunctional reagent widely utilized in organic synthesis. Its structure, incorporating both a methyl ester and a reactive acyl chloride, makes it a valuable building block for the introduction of a four-carbon chain with differentiated termini, a common motif in pharmaceuticals and advanced materials. This guide details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and outlines its key structural and reactive characteristics.
Chemical Structure and Identifiers
Methyl Succinyl Chloride, systematically named methyl 4-chloro-4-oxobutanoate , is the monomethyl ester and monoacyl chloride derivative of succinic acid. The molecule consists of a four-carbon backbone with a methyl ester at one terminus and a highly reactive acyl chloride at the other.
Caption: 2D Structure of Methyl Succinyl Chloride.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | methyl 4-chloro-4-oxobutanoate | [1] |
| Synonyms | Methyl succinyl chloride, 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride, 4-Methoxy-4-oxobutanoyl chloride | |
| CAS Number | 1490-25-1 | [1] |
| Molecular Formula | C₅H₇ClO₃ | [1] |
| Molecular Weight | 150.56 g/mol | |
| InChI Key | SRXOJMOGPYFZKC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC(=O)CCC(=O)Cl | [1] |
Physicochemical Properties
Methyl Succinyl Chloride is a colorless to pale yellow liquid with a pungent odor, characteristic of acyl chlorides.[2] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 58-65 °C at 3 mmHg | [3] |
| Density | 1.223 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.440 | [3] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [2][3] |
| Solubility | Reacts violently with water. Soluble in common anhydrous organic solvents (e.g., dichloromethane, THF, diethyl ether). | [2] |
| Stability | Moisture-sensitive. Stable under recommended storage conditions (refrigerated, under inert atmosphere). |
Spectroscopic Data
While full experimental spectra are not widely published in public databases, the structural features of Methyl Succinyl Chloride lead to predictable spectroscopic signals. Commercial suppliers confirm that the infrared spectrum of their material conforms to the expected structure.[1]
Table 3: Predicted Spectroscopic Characteristics
| Technique | Feature | Predicted Chemical Shift / Frequency |
| ¹H NMR (CDCl₃) | -O-CH₃ (s, 3H) | δ 3.7 ppm |
| -CO-CH₂ - (t, 2H) | δ 2.7 ppm | |
| -CH₂ -COCl (t, 2H) | δ 3.2 ppm | |
| ¹³C NMR (CDCl₃) | C H₃-O- | δ 52 ppm |
| -O-CO-C H₂- | δ 29 ppm | |
| -C H₂-COCl | δ 45 ppm | |
| -O-C =O (Ester) | δ 173 ppm | |
| -C =O (Acyl Chloride) | δ 174 ppm | |
| IR (Neat) | C=O Stretch (Acyl Chloride) | ~1800 cm⁻¹ (strong) |
| C=O Stretch (Ester) | ~1740 cm⁻¹ (strong) | |
| C-O Stretch | ~1200-1100 cm⁻¹ (strong) |
Experimental Protocols
Synthesis of Methyl Succinyl Chloride
The synthesis of Methyl Succinyl Chloride is typically a two-step process starting from succinic anhydride (B1165640). The first step involves the selective mono-esterification to form the precursor, Monomethyl succinate (B1194679), followed by chlorination to yield the final product.
Caption: Synthesis workflow for Methyl Succinyl Chloride.
Protocol 4.1.1: Synthesis of Monomethyl Succinate
This protocol is adapted from established procedures for the methanolysis of succinic anhydride.[4]
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Materials:
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Succinic anhydride (1.0 eq)
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Anhydrous Methanol (1.2 eq)
-
-
Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add succinic anhydride and anhydrous methanol.
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Heat the mixture to reflux with vigorous stirring. Continue heating for approximately 1-2 hours, or until all the succinic anhydride has dissolved and a homogeneous solution is formed.
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After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.
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The resulting residue will solidify upon cooling. If necessary, cool the flask in an ice bath to promote crystallization.
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The resulting white solid, Monomethyl succinate, can be used in the next step without further purification. The yield is typically high (>95%).
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Protocol 4.1.2: Synthesis of Methyl Succinyl Chloride
This protocol is based on the conversion of a carboxylic acid to an acyl chloride using oxalyl chloride.[1]
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Materials:
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Monomethyl succinate (1.0 eq)
-
Oxalyl chloride (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)
-
-
Procedure:
-
In a fume hood, dissolve Monomethyl succinate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
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Slowly add oxalyl chloride dropwise to the stirred solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Maintain a steady but controlled rate of addition.
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After the addition is complete, allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and any excess oxalyl chloride.
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The resulting crude liquid is Methyl Succinyl Chloride. It can be purified by vacuum distillation (58-65 °C at 3 mmHg) to yield a colorless liquid.
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Application: Friedel-Crafts Acylation
Methyl Succinyl Chloride is an effective electrophile in Friedel-Crafts acylation reactions to attach the 4-methoxy-4-oxobutanoyl group to aromatic rings, a key step in the synthesis of various pharmaceutical intermediates.
References
- 1. Methyl succinyl chloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Methyl 4-chloro-4-oxobutyrate 97 1490-25-1 [sigmaaldrich.com]
- 3. Methyl 4-chloroacetoacetate | C5H7ClO3 | CID 36240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-Chloro-4-oxobutyrate | 1490-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
